molecular formula C22H23ClN4O4S B11310981 N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11310981
M. Wt: 475.0 g/mol
InChI Key: DBUBIFCNSUZNBV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a pyrrolidinylsulfonylphenyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group and the pyrrolidinylsulfonylphenyl moiety. Common reagents used in these reactions include chlorobenzyl chloride, methoxyphenyl derivatives, and pyrrolidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-methoxy-3-nitrobenzamide
  • 3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide

Uniqueness

N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23ClN4O4S/c1-31-20-9-6-16(12-21(20)32(29,30)27-10-2-3-11-27)18-13-19(26-25-18)22(28)24-14-15-4-7-17(23)8-5-15/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,24,28)(H,25,26)

InChI Key

DBUBIFCNSUZNBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)Cl)S(=O)(=O)N4CCCC4

Origin of Product

United States

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